Propyl 2-aminoacetate Hydrochloride
Description
Propyl 2-aminoacetate hydrochloride is an ester derivative of glycine, where the amino acid’s carboxylic acid group is esterified with propanol, forming a hydrochloride salt. This compound is structurally characterized by a propyl chain (C₃H₇) attached to the ester oxygen and an amino group (-NH₂) on the adjacent carbon. Such derivatives are typically used as intermediates in organic synthesis, peptide chemistry, or prodrug design due to their solubility in polar solvents and stability under controlled conditions.
Properties
IUPAC Name |
(2-oxo-2-propoxyethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-3-8-5(7)4-6;/h2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMNSABUROTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13049-01-9 | |
| Record name | Glycine, propyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13049-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl aminoacetate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl aminoacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-aminoacetate hydrochloride can be synthesized through the reaction of glycine hydrochloride with propanol in the presence of thionyl chloride. The reaction is typically carried out at room temperature and then heated to 70°C for 15 hours. The mixture is then cooled and evaporated under vacuum to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of this compound.
Scientific Research Applications
Propyl 2-aminoacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of amino acid metabolism and enzyme reactions.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of propyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of different metabolites. The compound’s effects are mediated through its interaction with amino acid receptors and transporters, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares propyl 2-aminoacetate hydrochloride with its methyl, isopropyl, and cyclopropane-substituted analogs based on molecular structure, physicochemical properties, and applications.
Methyl 2-Aminoacetate Hydrochloride
- Molecular Formula: C₃H₈ClNO₂
- CAS No.: 5680-79-5
- Structure : Methyl ester of glycine hydrochloride.
- Properties :
- Widely used as a laboratory reagent (e.g., in peptide synthesis) .
- Lower molecular weight (139.55 g/mol) compared to propyl/isopropyl analogs, leading to higher solubility in water and polar solvents.
- Safety data indicate standard handling precautions for laboratory chemicals (e.g., eye/skin irritation risks) .
Isothis compound
- Synonyms: Glycine isopropyl ester hydrochloride, propan-2-yl 2-aminoacetate hydrochloride .
- Structure : Branched isopropyl (C₃H₇) ester group.
- May exhibit lower aqueous solubility than the methyl analog but higher lipid solubility, making it suitable for prodrug formulations targeting lipophilic environments.
Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride
- CAS No.: 1417805-94-7
- Molecular Formula: C₇H₁₄ClNO₂
- Structure: Features a cyclopropane ring adjacent to the amino group.
- Demonstrates how structural modifications (e.g., cyclic substituents) can drastically alter pharmacokinetic properties compared to linear alkyl esters.
Comparative Data Table
Key Research Findings
- Structural Impact on Stability : Linear alkyl chains (e.g., propyl) may offer a balance between steric effects and solubility, whereas branched chains (e.g., isopropyl) enhance metabolic stability .
- Safety Profiles : Methyl derivatives are well-characterized for laboratory safety, but propyl/isopropyl analogs may require additional toxicity studies, as seen in related compounds (e.g., cyclopropane derivatives with reported reproductive toxicity at high doses) .
- Synthetic Utility : Methyl and isopropyl esters are preferred in peptide synthesis due to their ease of removal under mild acidic or basic conditions, a property likely shared by propyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
